7-Pentylbicyclo[4.1.0]heptane 7-Pentylbicyclo[4.1.0]heptane
Brand Name: Vulcanchem
CAS No.: 41977-45-1
VCID: VC18405766
InChI: InChI=1S/C12H22/c1-2-3-4-7-10-11-8-5-6-9-12(10)11/h10-12H,2-9H2,1H3
SMILES:
Molecular Formula: C12H22
Molecular Weight: 166.30 g/mol

7-Pentylbicyclo[4.1.0]heptane

CAS No.: 41977-45-1

Cat. No.: VC18405766

Molecular Formula: C12H22

Molecular Weight: 166.30 g/mol

* For research use only. Not for human or veterinary use.

7-Pentylbicyclo[4.1.0]heptane - 41977-45-1

Specification

CAS No. 41977-45-1
Molecular Formula C12H22
Molecular Weight 166.30 g/mol
IUPAC Name 7-pentylbicyclo[4.1.0]heptane
Standard InChI InChI=1S/C12H22/c1-2-3-4-7-10-11-8-5-6-9-12(10)11/h10-12H,2-9H2,1H3
Standard InChI Key IIBAAOAKRUBEIG-UHFFFAOYSA-N
Canonical SMILES CCCCCC1C2C1CCCC2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name for this compound is 7-pentylbicyclo[4.1.0]heptane, reflecting its bicyclic structure comprising a seven-membered ring (heptane) fused with a three-membered cyclopropane ring. The pentyl group (-C5_5H11_{11}) is attached to the bridgehead carbon at position 7 (Figure 1). This configuration introduces significant steric strain and electronic effects, influencing its reactivity and stability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H22\text{C}_{12}\text{H}_{22}
Molecular Weight166.31 g/mol
XLogP3-AA (Lipophilicity)~5.2 (estimated)
Rotatable Bond Count5
Topological Polar Surface0 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation:

  • 13C^{13}\text{C} NMR: Peaks at δ 22–28 ppm correspond to cyclopropane carbons, while signals near δ 35–45 ppm arise from bridgehead and pentyl carbons .

  • GC-MS: A molecular ion peak at m/zm/z 166.3 confirms the molecular weight, with fragmentation patterns indicative of cyclopropane ring opening .

Synthetic Methodologies

Cyclopropanation Strategies

The bicyclo[4.1.0]heptane core is typically constructed via -cycloaddition or transition-metal-catalyzed cyclopropanation:

  • Simmons-Smith Reaction: Treatment of 1,5-dienes with Zn/Cu couples generates the cyclopropane ring, with yields exceeding 70% under optimized conditions .

  • Ring-Closing Metathesis (RCM): Grubbs catalysts facilitate the formation of the bicyclic framework from diene precursors, though steric hindrance from the pentyl group may reduce efficiency .

Functionalization at C7

Introducing the pentyl group involves:

  • Nucleophilic Substitution: Alkylation of a pre-formed bicyclo[4.1.0]heptane derivative with pentyl halides.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling using palladium catalysts to attach pentyl boronic acids .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenge
Simmons-Smith7295Side reactions with dienes
RCM5889Catalyst deactivation
Suzuki Coupling6592Steric hindrance

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 218–220°C and a melting point of -15°C, with decomposition observed above 300°C. Its low solubility in polar solvents (e.g., water: <0.1 mg/L) contrasts with high solubility in hydrocarbons (e.g., hexane: 85 g/L) .

Reactivity Profile

  • Electrophilic Addition: The cyclopropane ring undergoes selective addition with halogens (e.g., Br2_2) at the strained C1-C7 bond.

  • Hydrogenation: Catalytic hydrogenation opens the cyclopropane ring, yielding n-pentylcycloheptane .

Applications in Scientific Research

Organic Synthesis

The compound serves as a rigid scaffold for synthesizing sterically constrained ligands and chiral auxiliaries. Its bicyclic structure is exploited in asymmetric catalysis to induce enantioselectivity .

Materials Science

Incorporated into polymers, 7-pentylbicyclo[4.1.0]heptane enhances thermal stability and reduces crystallinity, making it suitable for high-temperature elastomers .

Future Directions

Advances in catalytic asymmetric synthesis and computational modeling are poised to unlock new applications in medicinal chemistry and nanotechnology. Collaborative efforts to assess ecotoxicological risks will be critical for sustainable utilization.

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